

In Vitro Applications of High-Purity Disodium Mesoxalate Analogs

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Compound of Interest

Compound Name: *Disodium mesoxalate*

Cat. No.: *B1617692*

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Note to the Researcher: Direct experimental data on the in vitro applications of high-purity **Disodium Mesoxalate** is limited in current scientific literature. However, based on its chemical structure as a salt of a dicarboxylic acid, its applications can be inferred from structurally and functionally related compounds, notably Sodium Oxamate and Sodium Dichloroacetate (DCA). These compounds are well-characterized inhibitors of key metabolic enzymes, Lactate Dehydrogenase (LDH) and Pyruvate Dehydrogenase Kinase (PDK), respectively. This document provides detailed application notes and protocols based on the established in vitro uses of these analogs, which are anticipated to be relevant for the study of **Disodium Mesoxalate**.

Application Notes

High-purity **Disodium Mesoxalate**, by analogy to its related compounds, is a valuable tool for in vitro research in oncology, metabolism, and drug development. Its potential applications stem from its predicted role as a modulator of cellular metabolism, particularly glycolysis and mitochondrial respiration.

1. Inhibition of Cancer Cell Proliferation:

Disodium Mesoxalate analogs have demonstrated significant anti-proliferative effects in various cancer cell lines. By inhibiting key enzymes in metabolic pathways that are often upregulated in cancer (the Warburg effect), these compounds can induce cell cycle arrest and apoptosis.^{[1][2][3][4]} For instance, Sodium Oxamate, an LDH inhibitor, has been shown to inhibit the viability of non-small cell lung cancer and nasopharyngeal carcinoma cells.^{[3][4]}

Similarly, DCA, a PDK inhibitor, triggers apoptosis in human lung, breast, and brain cancer cells.[5]

2. Modulation of Cellular Metabolism:

The primary proposed mechanism of action for **Disodium Mesoxalate** analogs is the alteration of cellular energy metabolism.

- **LDH Inhibition** (inferred from Sodium Oxamate): Inhibition of Lactate Dehydrogenase (LDH) blocks the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[6] This leads to a decrease in the extracellular acidification rate and can force cancer cells to rely on mitochondrial oxidative phosphorylation, a less favorable pathway for rapid proliferation in many tumor types.
- **PDK Inhibition** (inferred from Dichloroacetate): Inhibition of Pyruvate Dehydrogenase Kinase (PDK) prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).[2][5][7] This promotes the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis towards the Krebs cycle and oxidative phosphorylation in the mitochondria.[2][8]

3. Investigation of Signaling Pathways:

The metabolic shifts induced by these compounds can have downstream effects on critical cellular signaling pathways. For example, the inhibition of LDH by oxamate has been linked to the involvement of the Akt-mTOR signaling pathway in gastric cancer cells. The modulation of cellular energy status, reflected by ATP levels, can influence the activity of AMP-activated protein kinase (AMPK), a master regulator of metabolism that can impact mTOR signaling.

4. Drug Development and Screening:

High-purity **Disodium Mesoxalate** analogs can be used as lead compounds or research tools in drug discovery programs targeting cancer metabolism. They can be employed in high-throughput screening assays to identify more potent and specific inhibitors of LDH or PDK. Furthermore, their synergistic effects with other anti-cancer agents can be explored to develop novel combination therapies.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the **Disodium Mesoxalate** analogs, Sodium Oxamate and Dichloroacetate (DCA).

Table 1: IC50 Values for Sodium Oxamate in Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time (h)	IC50 (mM)
H460	Non-Small Cell Lung Cancer	Not Specified	0.6
A549	Non-Small Cell Lung Cancer	Not Specified	4.4
A549	Non-Small Cell Lung Cancer	24	58.53 ± 4.74[3]
H1975	Non-Small Cell Lung Cancer	24	32.13 ± 2.50[3]
H1395	Non-Small Cell Lung Cancer	24	19.67 ± 1.53[3]
HBE	Normal Lung Epithelial	24	96.73 ± 7.60[3]
CNE-1	Nasopharyngeal Carcinoma	24	74.6[4]
CNE-1	Nasopharyngeal Carcinoma	48	32.4[4]
CNE-1	Nasopharyngeal Carcinoma	72	17.8[4]
CNE-2	Nasopharyngeal Carcinoma	24	62.3[4]
CNE-2	Nasopharyngeal Carcinoma	48	44.5[4]
CNE-2	Nasopharyngeal Carcinoma	72	31.6[4]

Table 2: IC50 Values for Dichloroacetate (DCA)

Target/Cell Line	Cancer Type	IC50
PDK2	Enzyme Assay	183 μ M[5][7]
PDK4	Enzyme Assay	80 μ M[5][7]
MeWo	Melanoma	13.3 mM[9]
SK-MEL-2	Melanoma	27.0 mM[9]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of **Disodium Mesoxalate** analogs on the viability and proliferation of cultured cells.[10][11][12][13]

Materials:

- 96-well tissue culture plates
- Cancer cell line of interest
- Complete cell culture medium
- **Disodium Mesoxalate** analog (e.g., Sodium Oxamate, DCA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of the **Disodium Mesoxalate** analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium without the compound).
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[\[10\]](#)
- **Solubilization:** Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using an orbital shaker.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the activity of LDH in cell lysates or purified enzyme preparations, and can be used to assess the inhibitory potential of **Disodium Mesoxalate** analogs.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- 96-well plate
- Cell lysate or purified LDH enzyme
- **Disodium Mesoxalate** analog

- Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)
- Lactic acid solution
- NAD⁺ solution
- INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyl tetrazolium chloride) solution
- PMS (N-methylphenazonium methyl sulfate) solution
- Stop solution (e.g., 1 M acetic acid)
- Microplate reader

Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing assay buffer, lactic acid, NAD⁺, INT, and PMS.
- **Sample and Inhibitor Preparation:** In a 96-well plate, add your cell lysate or purified LDH. To test for inhibition, pre-incubate the enzyme with various concentrations of the **Disodium Mesoxalate** analog for a specified time.
- **Initiate Reaction:** Add the reaction mixture to each well to start the enzymatic reaction.
- **Incubation:** Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH will convert lactate to pyruvate, reducing NAD⁺ to NADH. The NADH will then reduce INT to a red formazan product.[\[15\]](#)
- **Stop Reaction:** Add the stop solution to each well to terminate the reaction.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the LDH activity. Calculate the percentage of inhibition for each concentration of the **Disodium Mesoxalate** analog compared to the untreated control.

Protocol 3: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

This is a coupled enzyme assay to measure PDK activity by quantifying the remaining activity of its substrate, the Pyruvate Dehydrogenase Complex (PDC).[17][18]

Materials:

- Purified PDC
- Recombinant human PDK isoforms (e.g., PDK1, PDK2, PDK3, PDK4)
- **Disodium Mesoxalate** analog (e.g., DCA)
- ATP
- Kinase reaction buffer
- PDC assay buffer
- Thiamine pyrophosphate (TPP)
- NAD⁺
- Coenzyme A
- Pyruvate
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- **PDK Reaction:** In a microcentrifuge tube, incubate PDC with a specific PDK isoform in the presence of ATP and the kinase reaction buffer. To test for inhibition, include various concentrations of the **Disodium Mesoxalate** analog in this step.
- **Stop PDK Reaction:** After a set incubation time (e.g., 30 minutes), stop the PDK reaction by adding a buffer that chelates Mg²⁺ (e.g., containing EDTA).
- **PDC Activity Measurement:** Transfer an aliquot of the PDK reaction mixture to a cuvette containing the PDC assay buffer, TPP, NAD⁺, Coenzyme A, and pyruvate.

- **Absorbance Measurement:** Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm. The rate of this reaction is proportional to the remaining PDC activity.
- **Data Analysis:** A decrease in PDC activity compared to a control without PDK indicates PDK activity. An increase in PDC activity in the presence of the **Disodium Mesoxalate** analog indicates inhibition of PDK. Calculate the percentage of PDK inhibition.

Protocol 4: Western Blot Analysis of the Akt-mTOR Signaling Pathway

This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of the Akt-mTOR pathway following treatment with a **Disodium Mesoxalate** analog.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

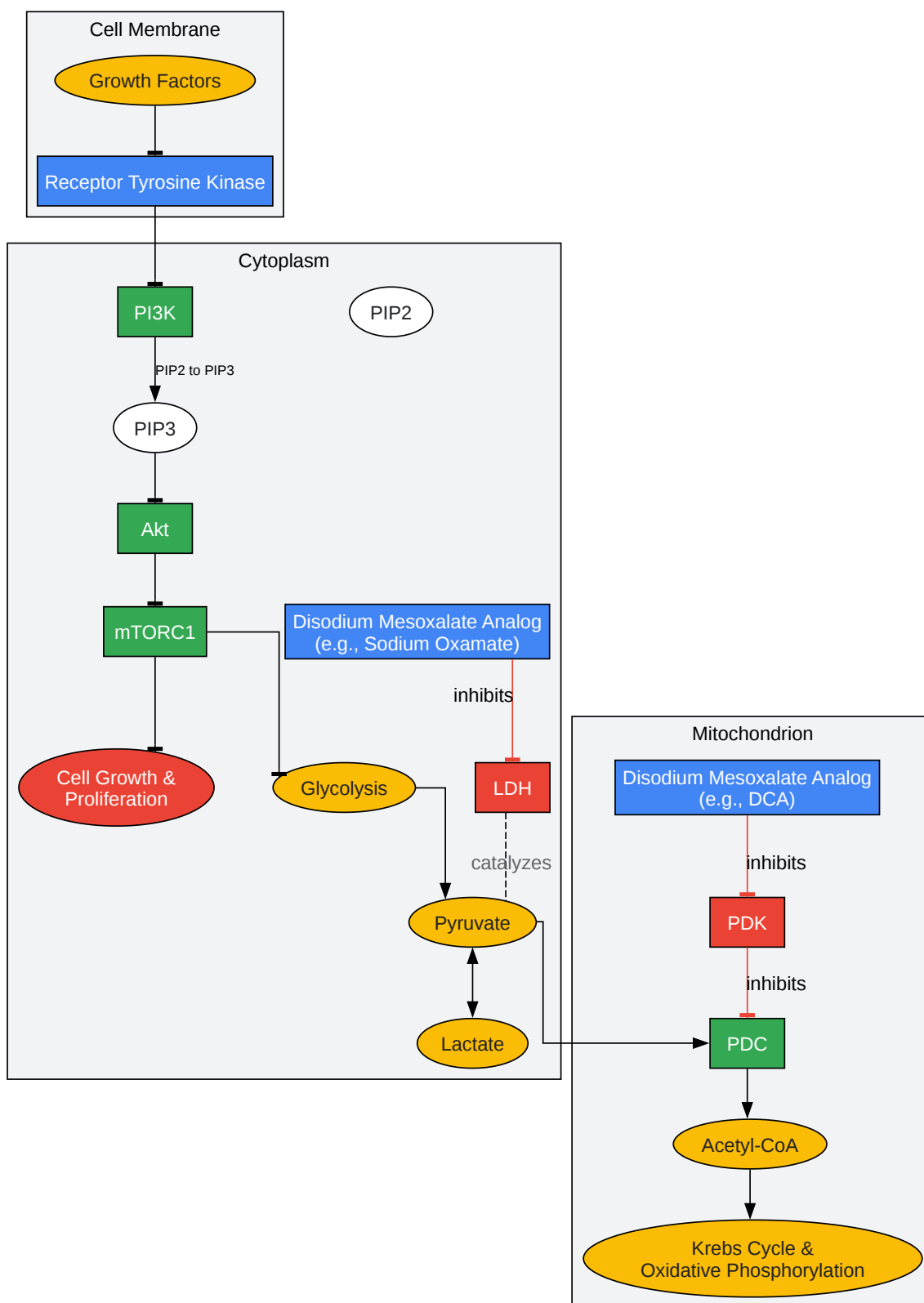
Materials:

- Cultured cells treated with the **Disodium Mesoxalate** analog
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

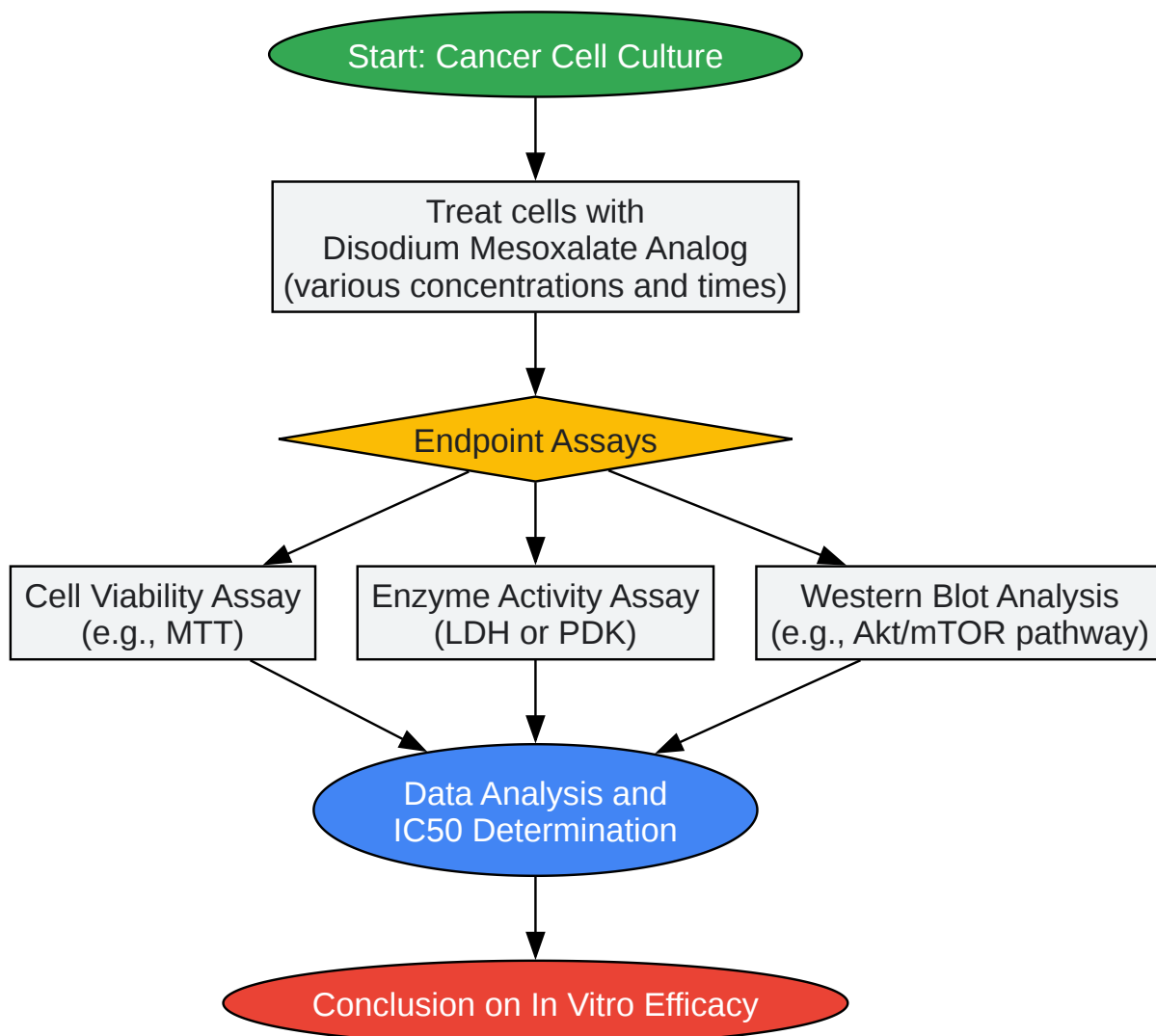
- **Protein Extraction:** Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[\[19\]](#)
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.
- **Washing:** Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- **Data Analysis:** Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and normalize to the loading control (e.g., β-actin).

Visualizations



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Caption: Signaling pathways affected by **Disodium Mesoxalate** analogs.



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Caption: General experimental workflow for in vitro evaluation.

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